molecular formula C6H13ClN2 B3092609 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride CAS No. 123249-97-8

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride

Cat. No.: B3092609
CAS No.: 123249-97-8
M. Wt: 148.63 g/mol
InChI Key: AUAMGRNUDSFOHR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dihydropyrrol-5-amine hydrochloride (CAS: 7544-75-4) is a bicyclic amine hydrochloride derivative with the molecular formula C₅H₁₁N₂Cl. It belongs to the pyrrolidine class, characterized by a five-membered ring containing one nitrogen atom. The compound is also known by synonyms such as 2-amino-1-pyrroline hydrochloride and pyrrolidin-2-imine hydrochloride . Its structure features a partially saturated pyrrole core with two methyl groups at the 3-position, enhancing steric hindrance and influencing solubility and reactivity. This compound is frequently utilized as a pharmaceutical intermediate due to its amine functionality, which enables participation in nucleophilic reactions and salt formation .

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-6(2)3-5(7)8-4-6;/h3-4H2,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAMGRNUDSFOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia and a suitable catalyst to form the pyrrole ring. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the amine group or the pyrrole ring, depending on reaction conditions.

Reagent/ConditionsProduct FormedKey FindingsReference
1,2-Dibromo-3-isothiocyanatopropane1,3-Thiazoline derivativesIntramolecular cyclization in HCl under heat (5–6 hours); yields crystalline products.
Aliphatic aldehydes (e.g., ethanol)5-Substituted β-hydroxyketonesOne-step reaction in alcoholic medium; aromatic aldehydes yield dimers instead.
Aromatic aldehydes (e.g., benzaldehyde)Dimeric products (e.g., 13 , 14 )Electron-deficient aldehydes require ethanol as cosolvent for solubility.

Mechanistic Insight :

  • Substitution at the amine group is facilitated by the lone pair on nitrogen, enabling cyclization with electrophilic reagents like isothiocyanates.

  • Steric hindrance from the dimethyl groups directs reactivity toward ring-substituted products in aldehyde-mediated reactions.

Oxidative Reactions

The pyrrole ring and amine functionality are susceptible to oxidation under controlled conditions.

Oxidizing SystemProduct FormedConditions/OutcomeReference
Alkaline KOH + molecular oxygenDihydropyridone derivatives (e.g., 15 )4-day reaction; subsequent addition of benzaldehyde yields pyrazolo[1,5-a]pyridines.
AcOH/O<sub>2</sub>Pyrazolo[1,5-a]pyridine derivativesOxidative dehydrogenative coupling with β-diketones; 94% yield under O<sub>2</sub> atmosphere.

Key Observations :

  • Molecular oxygen acts as a green oxidant in cross-dehydrogenative coupling (CDC) reactions, forming fused heterocycles like pyrazolo[1,5-a]pyridines.

  • Acetic acid promotes both oxidation and cyclization steps, enhancing reaction efficiency.

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form polycyclic systems.

Reaction PartnersProductConditions/YieldReference
1,3-Dicarbonyl compounds (e.g., dimedone)Pyrido[1,2-b]indazoles (e.g., 6a )AcOH/O<sub>2</sub>-promoted CDC; 83% yield via dehydrative cyclization.
Ethyl acetoacetatePyrazolo[1,5-a]pyridine carboxylatesCatalyst-free, high atom economy (94% yield under O<sub>2</sub>).

Structural Confirmation :

  • X-ray crystallography validated products like 4i (pyrazolo[1,5-a]pyridine) and 6a (pyrido[1,2-b]indazole), confirming regioselectivity and bond formation.

Scientific Research Applications

Chemistry

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride serves as a building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds, which are pivotal in developing pharmaceuticals and agrochemicals. The unique structure of this compound allows for various synthetic modifications that can yield novel derivatives with enhanced properties.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various microbial strains, suggesting potential use in developing antimicrobial agents.
  • Anticancer Potential: Preliminary investigations suggest that this compound may interact with molecular targets involved in tumor growth and proliferation. However, further research is necessary to elucidate the precise mechanisms involved.
  • Neuroprotective Effects: The compound may also exhibit neuroprotective properties by modulating enzyme activity and receptor interactions.

Medicine

This compound is being explored for its potential use in drug development. Its ability to target specific enzymes or receptors makes it a candidate for therapies aimed at various diseases. Research is ongoing to assess its efficacy and safety profiles in clinical settings.

Industrial Applications

In the industrial sector, this compound is utilized in developing novel materials and as a precursor in synthesizing specialty chemicals. Its unique chemical properties enhance the performance of materials used in various applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antifungal Activity Study: Research has demonstrated that derivatives of this compound exhibit antifungal activity against various strains, indicating potential applications in treating fungal infections.
  • Neuroprotective Studies: Investigations into neuroprotective effects have shown promise, suggesting that the compound may help protect neuronal cells from damage.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine Derivatives

Several pyrrolo[3,2-d]pyrimidine hydrochloride salts (Table 1) share structural motifs with the target compound, including bicyclic frameworks and amine groups. Key differences include:

  • Substituents : Compounds like N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride (Compound 4) and N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride (Compound 5) feature aromatic substituents (e.g., methoxyphenyl, phenyl) that increase molecular weight and reduce water solubility compared to the simpler 3,3-dimethylpyrrolidine derivative .
  • Melting Points : The target compound’s melting point (~150–260°C, decomposition) overlaps with pyrrolo[3,2-d]pyrimidines (150–260°C), suggesting comparable thermal stability .
  • Synthesis Yields : The target compound is synthesized in moderate-to-high yields (72–81%), similar to pyrrolo[3,2-d]pyrimidines, though reaction conditions (e.g., solvent systems like MeOH:CHCl₃) vary .

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Substituents
3,3-Dimethyl-2,4-dihydropyrrol-5-amine·HCl C₅H₁₁N₂Cl 138.6 150–260 (decomp) 72–81% 3,3-dimethyl, NH₂
Compound 4 C₁₄H₁₄N₄O·HCl·H₂O 314.8 150–151 72% 4-methoxyphenyl, N-methyl
Compound 5 C₁₅H₁₆N₄O·0.95HCl 296.7 253–254 Not reported Phenyl, N,2-dimethyl

Pyridine and Isoxazole Derivatives

Compounds like 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine (CAS: 339010-54-7) and 4-(2,4-dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine (3RP) differ in core structure but share amine functionalities. Key contrasts include:

  • Electronic Effects : Pyridine derivatives exhibit electron-withdrawing effects due to nitrogen atoms, making their amine groups less basic than those in pyrrolidine derivatives .
  • Biological Activity : Pyridine-based amines often target kinase or receptor proteins, whereas pyrrolidine derivatives are more commonly used as intermediates in heterocyclic synthesis .

Piperidine and Indole Derivatives

1-(3-Chlorobenzyl)-N-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride () and 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride () feature larger polycyclic systems. These compounds:

  • Solubility: The addition of aromatic rings (e.g., quinoline) reduces water solubility compared to the target compound, which lacks extended conjugation .
  • Synthetic Complexity : Multi-step syntheses involving cross-coupling reactions (e.g., Suzuki-Miyaura) are required, whereas the target compound is synthesized via simpler cyclization .

Functional Group and Salt Comparisons

Hydrochloride Salts

Hydrochloride salts are prevalent among amine derivatives to enhance stability and bioavailability. For example:

  • Pyridoxamine Dihydrochloride (CAS: 524-36-7) has two hydrochloride groups, increasing its polarity and water solubility compared to the mono-HCl target compound .
  • 5-Chloro[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide () uses HBr instead of HCl, altering crystallinity and dissolution rates .

Table 2: Salt and Functional Group Analysis

Compound Name Salt Type Water Solubility Key Functional Groups
3,3-Dimethyl-2,4-dihydropyrrol-5-amine·HCl HCl High Amine, bicyclic pyrrolidine
Pyridoxamine Dihydrochloride 2HCl Very high Amine, hydroxymethyl, pyridine
Compound 12 HBr Moderate Amine, triazolo-pyridine

Biological Activity

3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride is a synthetic compound characterized by its unique pyrrole structure, which includes two methyl groups at the 3-position and an amine group at the 5-position. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₆H₁₃ClN₂
  • Molecular Weight: Approximately 148.63 g/mol
  • Structure: The hydrochloride form enhances solubility in water, making it suitable for various applications in research and industry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties
    • The compound has demonstrated activity against various microbial strains, indicating potential use in developing antimicrobial agents. Specific studies have shown that derivatives of pyrrole compounds can inhibit the growth of bacteria and fungi effectively.
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with specific molecular targets involved in tumor growth and proliferation. However, further investigations are required to elucidate the precise mechanisms involved.
  • Neuroprotective Effects
    • There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by forming stable complexes that prevent substrate binding and catalytic activity.
  • Receptor Modulation: It might modulate receptor activity, affecting signaling pathways associated with various biological processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

Compound NameStructure CharacteristicsUnique Features
2-Benzyl-3,3-dimethyl-2,4-dihydropyrrol-5-amine;hydrochlorideContains a benzyl group at position 2Enhanced lipophilicity due to the benzyl moiety
1-MethylpyrrolidineSimple methyl substitution on a pyrrolidine ringLacks the additional amine functionality
4-MethylpyridinePyridine ring with a methyl groupDifferent aromatic character compared to pyrrolidine

The presence of both methyl groups and an amine functional group in this compound contributes to its unique properties and potential activities not found in these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antifungal Activity Study
    • A related dihydropyrrole derivative exhibited significant antifungal activity against various Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values ranged from 21.87 to 43.75 µg/ml .
  • Neuroprotective Studies
    • Research on pyrrole derivatives has indicated potential neuroprotective effects through modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-2,4-dihydropyrrol-5-amine hydrochloride, and how can purity be ensured during synthesis?

  • Methodological Answer : A common approach involves refluxing precursor amines with acid catalysts. For example, heating 2-methylthiopyrimidines with amines (e.g., phenylethylamine) under acidic conditions (dilute HCl) can yield hydrochloride salts. Post-synthesis, acidification and crystallization in solvent systems like DMSO:water (5:5) improve purity . TLC monitoring (e.g., MeOH:CHCl3, 1:5) and elemental analysis (C, H, N content) are critical for verifying purity .

Q. What safety protocols and storage conditions are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, protective eyewear, lab coats) to avoid skin contact. Store in airtight containers at room temperature, protected from light and moisture, as indicated for structurally similar hydrochloride salts . Waste disposal must follow biohazard protocols, with segregated storage and professional disposal services .

**Which analytical techniques are most effective for characterizing 3,3-Dimethyl-2,4-dihydropyrrol-5-amine hydrochloride?

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Reactant of Route 2
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride

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